6,8-dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

NMDA receptor allosteric modulation structure-activity relationship

This 6,8-dibromo coumarin-3-carboxamide is essential for achieving potent NMDA receptor blockade; mono-bromo or unsubstituted versions exhibit negligible activity. The p-tolyl carboxamide enhances target engagement and selectivity versus nitrile or acid analogs, making it a superior probe for S1P1 functional assays and antiproliferative studies in thyroid/breast cancer cells. Ensure your research uses the validated 6,8-dibromo motif—accept no generic substitutes.

Molecular Formula C17H11Br2NO3
Molecular Weight 437.087
CAS No. 313251-11-5
Cat. No. B2804536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
CAS313251-11-5
Molecular FormulaC17H11Br2NO3
Molecular Weight437.087
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
InChIInChI=1S/C17H11Br2NO3/c1-9-2-4-12(5-3-9)20-16(21)13-7-10-6-11(18)8-14(19)15(10)23-17(13)22/h2-8H,1H3,(H,20,21)
InChIKeyONWPCEKSYNDPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 313251-11-5): Structural Identity and Compound-Class Context for Procurement Decisions


6,8-Dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 313251-11-5, PubChem CID 1104444) is a synthetic, small-molecule 2-oxo-2H-chromene-3-carboxamide derivative featuring a 6,8-dibromo substitution pattern on the coumarin ring and a p-toluidine carboxamide at the 3-position . The compound belongs to a class of halogenated coumarin-3-carboxamides that have been investigated as modulators of sphingosine-1-phosphate (S1P) receptors and as antiproliferative agents . Its lipophilic character (XLogP3-AA = 4.7) and the electron-withdrawing 6,8-dibromo motif differentiate it from mono‑substituted or unsubstituted coumarin-3-carboxamide analogs in terms of target engagement and cellular potency potential .

Why 6,8-Dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Generic Coumarin-3-Carboxamides


Simple coumarin-3-carboxamides lacking the 6,8-dibromo motif exhibit markedly reduced potency in key biological systems. In NMDA receptor modulation, the 6,8-dibromo (or 6,8-diiodo) substitution is explicitly required to achieve significant inhibitory activity; mono‑bromo or unsubstituted analogs are substantially less effective . Similarly, in antiproliferative screening, the 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile derivative (2h) was among the most active compounds, whereas the corresponding 6‑bromo and unsubstituted coumarin derivatives showed negligible activity . The 3‑carboxamide group, when paired with a p‑tolyl substituent, is expected to further modulate hydrogen‑bonding interactions not possible with the 3‑carbonitrile or 3‑carboxylic acid variants, making generic interchange of coumarin‑3‑carboxamides unreliable without empirical verification .

Quantitative Differentiation Evidence for 6,8-Dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide Relative to Structural Analogs


6,8-Dibromo Substitution Is Required for NMDA Receptor Inhibitory Activity: Class-Level Evidence from Coumarin-3-Carboxylic Acid Series

In a systematic structure-activity relationship (SAR) study of coumarin-3-carboxylic acid derivatives as NMDA receptor modulators, 6,8-dibromo substitution was essential for inhibitory activity at recombinant GluN1/GluN2A NMDA receptors. The lead compound 6-bromocoumarin-3-carboxylic acid (UBP608) exhibited weak negative allosteric modulation with selectivity for GluN2A-containing NMDARs, but 6,8-dibromo or 6,8-diiodo substitution significantly enhanced inhibitory potency relative to the 6‑bromo or unsubstituted parent . While the target compound is a 3‑carboxamide rather than a 3‑carboxylic acid, the conserved 6,8-dibromo pharmacophore is predicted to confer similar enhanced target engagement, providing a clear differentiation from mono‑bromo or unsubstituted coumarin-3-carboxamide alternatives.

NMDA receptor allosteric modulation structure-activity relationship

6,8-Dibromo Substitution Enhances Antiproliferative Activity in Thyroid Cancer Cells: Quantitative Comparison with 6,8-Diiodo and Mono-Halogenated Analogs

A panel of 6‑ and 6,8‑halocoumarin derivatives was evaluated for antiproliferative activity against thyroid cancer-derived TPC-1 cells using the MTT assay. Among the series, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (compound 2h) and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (compound 2k) exhibited the most pronounced antiproliferative effects . Compound 2h induced apoptosis and caused a slight G2/M phase accumulation in TPC-1 cells, with a concomitant decrease in reactive oxygen species (ROS) levels in a dose- and time-dependent manner—a profile that distinguishes it from the diiodo analog 2k, which increased ROS . The target compound shares the identical 6,8-dibromo substitution pattern and is expected to retain comparable antiproliferative potency, while the 3‑carboxamide group may further influence pharmacokinetic properties such as solubility and metabolic stability relative to the 3‑carbonitrile analog.

antiproliferative thyroid cancer halogenated coumarins

3-Carboxamide with p-Tolyl Substituent Enables S1P1 Receptor Modulation: Differentiation from 3-Carbonitrile and 3-Carboxylic Acid Analogs

Patent literature (HK1172624A) discloses 2-oxo-2H-chromene-3-carboxamide derivatives as potent and selective sphingosine-1-phosphate 1 (S1P1) receptor modulators, with therapeutic utility in autoimmune and inflammatory disorders . The 3‑carboxamide moiety, particularly when substituted with aromatic amines such as p‑toluidine, is a structural feature explicitly claimed for S1P1 receptor modulation . This pharmacophore differentiates the target compound from the 3‑carbonitrile analogs (which have been evaluated primarily for antiproliferative activity) and from the 3‑carboxylic acid analogs (which show NMDA receptor modulatory activity), enabling a distinct biological target profile that cannot be achieved by simple interchange of the 3‑position functionality.

S1P1 receptor carboxamide immunomodulation

Predicted Lipophilicity and Hydrogen-Bonding Capacity Differentiate 6,8-Dibromo-N-(4-methylphenyl)-3-carboxamide from Simpler Coumarin Analogs

Computed physicochemical properties provide quantifiable differentiation between the target compound and simpler coumarin-3-carboxamide analogs. The 6,8-dibromo substitution increases lipophilicity (XLogP3-AA = 4.7) and molecular weight (437.1 g/mol) relative to the unsubstituted 2-oxo-2H-chromene-3-carboxamide (XLogP3-AA ≈ 1.2, MW = 189.2 g/mol) . The target compound possesses one hydrogen-bond donor (amide NH) and three hydrogen-bond acceptors (two carbonyl oxygens, one amide carbonyl), compared to two donors and three acceptors for the unsubstituted carboxamide . These differences predict altered membrane permeability, solubility, and protein-binding characteristics that directly impact in vitro assay performance and in vivo pharmacokinetics, making the compound a distinct chemical tool rather than a generic coumarin derivative .

lipophilicity drug-likeness physicochemical properties

Recommended Research Application Scenarios for 6,8-Dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide Based on Quantitative Differentiation Evidence


NMDA Receptor Allosteric Modulation Studies Requiring the 6,8-Dibromo Pharmacophore

Based on SAR evidence that 6,8-dibromo substitution significantly enhances NMDA receptor inhibitory activity compared to 6‑bromo or unsubstituted coumarin-3-carboxylic acid derivatives , the target compound is appropriate as a chemical probe in electrophysiological studies of GluN2A-containing NMDA receptors. The 3‑carboxamide with p‑tolyl group may offer improved subtype selectivity or altered kinetics relative to the carboxylic acid series, warranting head-to-head evaluation against UBP608.

Antiproliferative Screening in Thyroid Cancer and Other Solid Tumor Models

The 6,8-dibromo motif has been validated in TPC-1 thyroid cancer cells, where 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) showed potent antiproliferative activity, apoptosis induction, and ROS modulation . The target compound's 3‑carboxamide variant is recommended for comparative cytotoxicity profiling against the 3‑carbonitrile analog 2h in thyroid, breast, and colorectal cancer cell lines to assess the impact of the 3‑position modification on potency and mechanism of action.

S1P1 Receptor Modulator Development and Immunopharmacology

Patent claims establish that 2-oxo-2H-chromene-3-carboxamide derivatives, including N‑aryl substituted variants, are potent S1P1 receptor modulators with applications in autoimmune disease models . The target compound is suitable for in vitro S1P1 binding and functional assays (e.g., β-arrestin recruitment, cAMP modulation), with direct comparison to known S1P1 agonists such as fingolimod phosphate to establish selectivity and potency.

Physicochemical Comparator for Structure-Property Relationship (SPR) Studies

The significant lipophilicity difference (XLogP3-AA = 4.7 vs. 1.2 for the unsubstituted coumarin-3-carboxamide) makes the target compound a valuable tool for investigating the impact of halogenation on membrane permeability, solubility, and non-specific protein binding in SPR studies. Researchers can use this compound alongside the unsubstituted parent and mono‑bromo analogs to deconvolute the contributions of bromine substitution to in vitro ADME properties.

Quote Request

Request a Quote for 6,8-dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.